molecular formula C19H25NO3 B1440612 2'-butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid CAS No. 1225071-44-2

2'-butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid

Cat. No. B1440612
M. Wt: 315.4 g/mol
InChI Key: NSFNGIGNFUNVPH-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s systematic name according to the rules of IUPAC nomenclature.



Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that transform starting materials into the desired product. The analysis of a synthesis includes the overall reaction scheme, the reagents and conditions for each step, and the yield and purity of the product.



Molecular Structure Analysis

This involves determining the 3D structure of the molecule, including bond lengths and angles, using techniques such as X-ray crystallography or NMR spectroscopy.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including the reagents and conditions for each reaction, the mechanism, and the products formed.



Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, and stability, as well as chemical properties such as acidity/basicity, reactivity, and stereochemistry.


Scientific Research Applications

Synthesis and Chemical Properties

  • This compound has been explored in the context of hydrative carbocyclizations to produce distinct nitrogen-containing heterocycles. Mukherjee and Liu (2011) demonstrated this through reactions involving oxoalkynyl nitrile substrates with PtCl(2)/CO/H(2)O, leading to the formation of spiro alcohols and subsequent reactions to produce spiro[indene-2,2'-piperidine]-1,6'(3H)-diones (Mukherjee & Liu, 2011).

  • Wang and Yan (2014) achieved the synthesis of novel spiro compounds through three-component reactions involving N-phenacylisoquinolinium bromides. These reactions resulted in the formation of 2′-aryl-2′-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2′,3′-dihydro-10b′H-spiro[indene-2,1′-pyrrolo[2,1-a]isoquinoline]-1,3-diones (Wang & Yan, 2014).

  • Perevoshchikova et al. (2014) reported the synthesis of 1′-substituted 6′-methoxy-4′,4′-dimethyl-4′H-spiro[cyclohexane-1,3′-isoquinolines] from a reaction of 1-(4-methoxyphenyl)-1-(1-methylcyclohexyl)ethanol with nitriles, showcasing the versatility of this compound in chemical synthesis (Perevoshchikova et al., 2014).

Potential Biological Activities

  • Markosyan et al. (2014) explored the anti-monoamine oxidase and antitumor properties of novel derivatives of this compound. They found that many of these compounds inhibited deamination of 5-HT and showed significant antitumor activity in murine tumor models (Markosyan et al., 2014).

  • Bogdanov et al. (2007) synthesized derivatives of this compound and evaluated their antimicrobial activity. They observed that the spiro acid was active against all bacterial strains tested, with notable MIC values against specific strains like B. subtillis and P. vulgaris (Bogdanov et al., 2007).

Safety And Hazards

This involves assessing the potential risks associated with the compound, including toxicity, flammability, and environmental impact. It also includes appropriate safety precautions for handling and disposal.


Future Directions

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Please note that this is a general guide and the specific details will depend on the particular compound. For a comprehensive analysis of a specific compound, it’s best to consult the primary scientific literature or a trusted database. If you have any other questions or need further clarification, feel free to ask!


properties

IUPAC Name

2-butyl-1-oxospiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3/c1-2-3-13-20-17(21)15-10-6-5-9-14(15)16(18(22)23)19(20)11-7-4-8-12-19/h5-6,9-10,16H,2-4,7-8,11-13H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSFNGIGNFUNVPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=CC=CC=C2C(C13CCCCC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid
Reactant of Route 2
2'-butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid
Reactant of Route 3
2'-butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid
Reactant of Route 4
2'-butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid
Reactant of Route 5
2'-butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid
Reactant of Route 6
2'-butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid

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